molecular formula C13H18O3 B3176007 Methyl 3-(benzyloxy)-2,2-dimethylpropanoate CAS No. 96556-40-0

Methyl 3-(benzyloxy)-2,2-dimethylpropanoate

Cat. No. B3176007
Key on ui cas rn: 96556-40-0
M. Wt: 222.28 g/mol
InChI Key: BDGQTIDXLCJQJM-UHFFFAOYSA-N
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Patent
US08168617B2

Procedure details

Adapting procedures or variations thereof according to Eliel et al., J. Org. Chem., 1985, 50(15), 2707-2711; Roth et al., J. Agri. & Food. Chem. 1991, 39(3), 612-616; and Rega et al., Eur. J. Org. Chem. 2007, 6, 934-942, in an oven dried 500 mL round bottomed flask equipped with a magnetic stir bar and rubber septum, was added under a nitrogen atmosphere, 2.4 g of a 60 mass-% suspension of sodium hydride (NaH) in mineral oil (1.44 g of NaH, 60.0 mmol). The mineral oil was removed by washing with hexanes (Hxn) and the residue was dried under reduced pressure to yield a colorless solid (activated sodium hydride). Seven point nine (7.9) g (60 mmol) of methyl 3-hydroxy-2,2-dimethylpropanoate was added to a suspension of the activated sodium hydride in 200 mL of anhydrous N,N-dimethylformamide (DMF). The suspension was stirred until the hydrogen evolution ceased. Five-point-nine (5.9) mL (8.5 g, 50.0 mmol) of benzyl bromide (BnBr) was added and the mixture was stirred at ca. 60° C. for more than 10 hours. Upon completion and cooling, the reaction mixture was further diluted with one molar (1.0 M) hydrochloric acid (HCl) and methyl tert-butyl ether (MTBE) and the phases were separated. The aqueous phase was extracted two additional times with methyl tert-butyl ether (MTBE) and the combined organic extracts were washed with a saturated aqueous solution of sodium hydrogen carbonate (NaHCO3), water, and brine. The organic solution was dried over anhydrous magnesium sulfate (MgSO4), filtered, and the solvents were removed under reduced pressure using a rotary evaporator. The residue was further purified by silica gel column chromatography using a mixture of n-heptane (Hptn) and ethyl acetate (EtOAc) as eluent (EtOAc/Hptn=1:9) to provide 3.7 g (33% yield) of the title compound (26a) as a yellow oil. Rf=0.45 (EtOAc/Hptn=1:9). 1H NMR (400 MHz, CDCl3): δ=1.22 (s, 6H), 3.46 (s, 2H), 3.69 (s, 3H), 4.53 (s, 2H), 7.26-7.36 (m, 5H) ppm. The analytical data was consistent with the proposed structure.
[Compound]
Name
( 7.9 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 5.9 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH3:9])([CH3:8])[C:4]([O:6][CH3:7])=[O:5].[H-].[Na+].[H][H].[CH2:14](Br)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>CN(C)C=O.Cl.C(OC)(C)(C)C>[CH3:8][C:3]([CH3:9])([CH2:2][O:1][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:4]([O:6][CH3:7])=[O:5] |f:1.2|

Inputs

Step One
Name
( 7.9 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
60 mmol
Type
reactant
Smiles
OCC(C(=O)OC)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
( 5.9 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
8.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at ca. 60° C. for more than 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon completion and cooling
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted two additional times with methyl tert-butyl ether (MTBE)
WASH
Type
WASH
Details
the combined organic extracts were washed with a saturated aqueous solution of sodium hydrogen carbonate (NaHCO3), water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over anhydrous magnesium sulfate (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was further purified by silica gel column chromatography
ADDITION
Type
ADDITION
Details
a mixture of n-heptane (Hptn) and ethyl acetate (EtOAc) as eluent (EtOAc/Hptn=1:9)

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)OC)(COCC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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